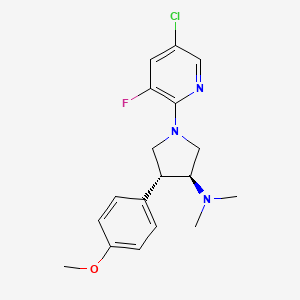
2-butoxy-3-(4-morpholinyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butoxy-3-(4-morpholinyl)quinoxaline (BMQ) is a synthetic compound that has been widely used in scientific research as a selective antagonist of the NMDA receptor. BMQ is a potent inhibitor of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
2-butoxy-3-(4-morpholinyl)quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by its natural ligand, glycine, and thereby inhibits the influx of calcium ions into the postsynaptic neuron. The inhibition of the NMDA receptor by this compound has been shown to have a range of effects on synaptic plasticity, including the modulation of long-term potentiation (LTP) and long-term depression (LTD).
Biochemical and Physiological Effects:
The inhibition of the NMDA receptor by this compound has been shown to have a range of biochemical and physiological effects in various experimental models. For example, this compound has been shown to reduce the level of glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the ERK and CREB pathways, which are involved in synaptic plasticity and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butoxy-3-(4-morpholinyl)quinoxaline has several advantages and limitations for use in lab experiments. The main advantage of this compound is its high selectivity for the NMDA receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, the use of this compound also has several limitations, such as its potential toxicity and the need for careful dosing and administration. Furthermore, this compound may have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-butoxy-3-(4-morpholinyl)quinoxaline and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop new compounds that can selectively modulate the activity of the NMDA receptor, with improved efficacy and safety profiles. Additionally, the use of this compound and other NMDA receptor antagonists in combination with other drugs and therapies may have synergistic effects on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, this compound is a selective antagonist of the NMDA receptor that has been widely used in scientific research to study the function and regulation of this receptor. This compound has several advantages and limitations for use in lab experiments, and its inhibition of the NMDA receptor has a range of biochemical and physiological effects. Future research on this compound and the NMDA receptor may lead to new insights into the role of this receptor in various neurological and psychiatric disorders, as well as the development of new therapies for these conditions.
Métodos De Síntesis
The synthesis of 2-butoxy-3-(4-morpholinyl)quinoxaline involves the reaction of 2-butoxy-3-nitroquinoxaline with morpholine in the presence of a reducing agent. The reaction proceeds through a series of steps, including reduction, cyclization, and deprotection, to yield this compound as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as HPLC and NMR.
Aplicaciones Científicas De Investigación
2-butoxy-3-(4-morpholinyl)quinoxaline has been extensively used in scientific research to study the function and regulation of the NMDA receptor. The selective inhibition of the NMDA receptor by this compound allows researchers to investigate the role of this receptor in various physiological and pathological conditions, such as synaptic plasticity, learning, memory, and neurodegenerative diseases. Furthermore, this compound has been used to study the interaction of the NMDA receptor with other neurotransmitter receptors, such as GABA and dopamine receptors.
Propiedades
IUPAC Name |
4-(3-butoxyquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJWCIVGCDBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)



![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)

![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B5685236.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)

